

In Silico Modeling of Cyclo(Met-Met) Receptor Binding: A Technical Guide

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Compound of Interest

Compound Name: Cyclo(Met-Met)

Cat. No.: B12387157

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Introduction

Cyclo(Met-Met), a cyclic dipeptide, has garnered interest within the scientific community for its potential biological activities, including anticancer properties.[1] Understanding the molecular interactions that underpin these activities is crucial for its development as a potential therapeutic agent. In silico modeling provides a powerful and cost-effective approach to investigate the binding of **Cyclo(Met-Met)** to its putative receptor targets, offering insights into binding affinity, mode of interaction, and the downstream signaling pathways that may be modulated.

This technical guide provides a comprehensive overview of the in silico methodologies used to model the receptor binding of **Cyclo(Met-Met)**. While the specific receptor for **Cyclo(Met-Met)** has not been definitively identified in publicly available literature, this guide will utilize the c-MET receptor as a representative example for a detailed walkthrough of the modeling process. The c-MET receptor, a receptor tyrosine kinase, is a well-established target for various cancer therapies and is known to be modulated by other cyclic peptides, making it a plausible, albeit hypothetical, target for **Cyclo(Met-Met)**. [2][3]

This guide will cover the essential theoretical background, detailed experimental protocols for key in silico techniques, and methods for data analysis and visualization.

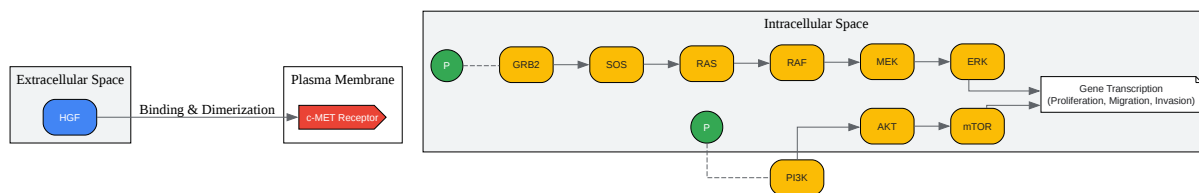
Putative Receptor and Signaling Pathway: c-MET

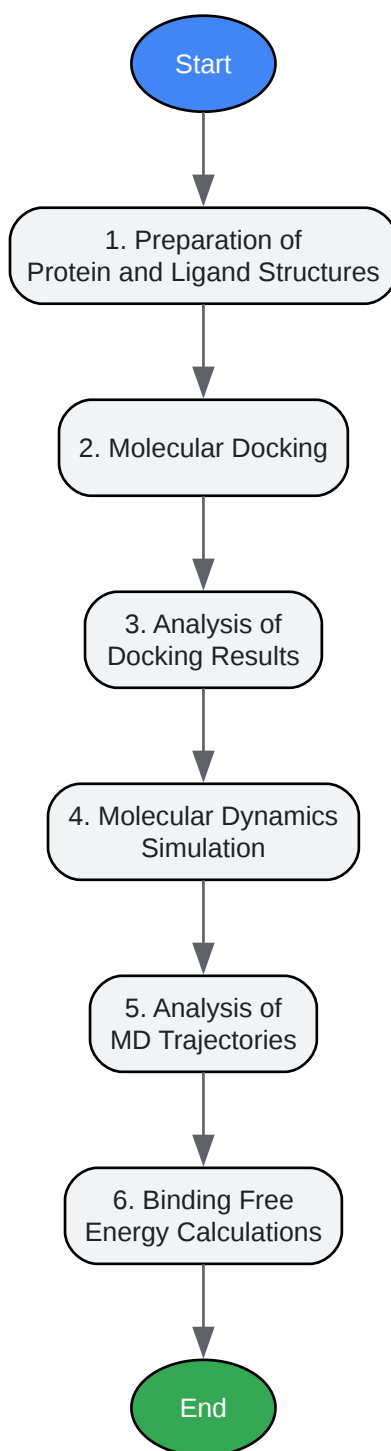
The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, motility, migration, and invasion.[4] Its natural ligand is the hepatocyte growth factor (HGF). Dysregulation of the HGF/c-MET signaling pathway is implicated in the development and progression of numerous cancers.[2]

Upon HGF binding, c-MET dimerizes and undergoes autophosphorylation of key tyrosine residues within its intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple signaling cascades, including the RAS/MAPK and PI3K/Akt pathways.

c-MET Signaling Pathway

The following diagram illustrates the canonical HGF/c-MET signaling pathway.





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